Crystal Structure Confirmation of 3,4-Dimethyl-2,6-dinitrophenol vs. Dinitrophenol Analogues
The crystal structure of 3,4-dimethyl-2,6-dinitrophenol has been definitively solved and published, providing unambiguous confirmation of its 3,4-dimethyl substitution pattern [1]. This is a crucial differentiator from other commercially prevalent dinitrophenol analogs like 2,6-dinitro-p-cresol (DNPC) and 4,6-dinitro-o-cresol (DNOC), which possess only a single methyl group at the 4- or 2-position, respectively. The crystal structure reveals that the arene ring is planar, with the nitro group at the 2-position forming a dihedral angle of 1.8° with the ring, while the nitro group at the 6-position is twisted out of the plane by 84.2°, a specific geometric feature arising directly from the unique 3,4-dimethyl substitution that influences its solid-state packing and potential intermolecular interactions [1].
| Evidence Dimension | Molecular and Crystal Structure |
|---|---|
| Target Compound Data | 3,4-Dimethyl substitution; Monoclinic crystal system, P21/c space group; Dihedral angles: N1/O1,O2 1.8°, N2/O4,O5 84.2° |
| Comparator Or Baseline | DNPC (2,6-dinitro-p-cresol): 4-Methyl substitution; DNOC (4,6-dinitro-o-cresol): 2-Methyl substitution |
| Quantified Difference | Different number of methyl groups (2 vs 1) and different substitution pattern (3,4 vs 4 vs 2). Different crystal packing and intramolecular geometry due to additional methyl group. |
| Conditions | Single-crystal X-ray diffraction at 293(2) K |
Why This Matters
Confirmation of this exact crystal structure and molecular geometry is essential for researchers requiring a specific, sterically hindered 2,6-dinitrophenol scaffold for further synthetic derivatization or for computational modeling studies where precise molecular coordinates are a prerequisite.
- [1] Kang, W., Wang, L., & Liu, H. (2018). Crystal structure of 3,4-dimethyl-2,6-dinitrophenol, C8H8N2O5. Zeitschrift für Kristallographie - New Crystal Structures, 233(5), 867-868. View Source
